molecular formula C19H16N2OS B2738010 (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide CAS No. 301176-80-7

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

Cat. No. B2738010
M. Wt: 320.41
InChI Key: FLEKNOOGBMVUBL-VAWYXSNFSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Applications

The synthesis of thiazole derivatives, including those structurally related to "(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide", has been extensively explored for their antimicrobial properties. For instance, a study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents found that some synthesized molecules exhibited significant potency against pathogenic strains, surpassing reference drugs in some cases. This highlights the compound's potential in contributing to new antimicrobial therapies (Bikobo et al., 2017).

Anticancer Research

Research on thiazole derivatives has also demonstrated promising anticancer activities. A particular study on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity revealed that several derivatives showed moderate to excellent inhibition against various cancer cell lines, indicating the potential for these compounds in cancer treatment (Ravinaik et al., 2021).

Photophysical Properties for Material Science

In material science, N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been synthesized and investigated for their gelation behavior and photophysical properties. These studies explore the compound's application in developing new materials with specific characteristics like fluorescence, solid-state fluorescence, and aggregation-induced emission effects (Zhang et al., 2017).

Antidiabetic Activity

Another study on substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-one derivatives, which share a structural motif with the compound of interest, reported significant antidiabetic activity among the synthesized derivatives. This suggests the potential use of such compounds in the development of new antidiabetic medications (Patil et al., 2013).

Supramolecular Gelators

Research into the role of methyl functionality and S⋯O interaction in N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators has highlighted their potential in creating novel materials. These materials exhibit good stability and low minimum gelator concentration (MGC), indicating their suitability for various applications in material science and engineering (Yadav & Ballabh, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c22-18(12-11-15-7-3-1-4-8-15)21-19-20-14-17(23-19)13-16-9-5-2-6-10-16/h1-12,14H,13H2,(H,20,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEKNOOGBMVUBL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

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